HUMAN VEGF165

VEGF165 Neuropilin-1 Receptor binding kinetics

Human VEGF165 (CAS 127464-60-2) is a 165-amino acid homodimeric glycoprotein and the predominant biologically active isoform of Vascular Endothelial Growth Factor-A (VEGF-A), a central regulator of vasculogenesis, angiogenesis, and vascular permeability. The mature protein consists of two 166-amino acid polypeptide chains (Ala27-Arg191) linked by disulfide bonds, featuring a receptor-binding domain (residues 1-110) and a C-terminal heparin-binding domain (HBD) encompassing residues 111-165 rich in basic amino acids.

Molecular Formula NULL
Molecular Weight 0
CAS No. 127464-60-2
Cat. No. B1178284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUMAN VEGF165
CAS127464-60-2
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human VEGF165 (CAS 127464-60-2): Structural and Functional Baseline for Recombinant Procurement


Human VEGF165 (CAS 127464-60-2) is a 165-amino acid homodimeric glycoprotein and the predominant biologically active isoform of Vascular Endothelial Growth Factor-A (VEGF-A), a central regulator of vasculogenesis, angiogenesis, and vascular permeability [1]. The mature protein consists of two 166-amino acid polypeptide chains (Ala27-Arg191) linked by disulfide bonds, featuring a receptor-binding domain (residues 1-110) and a C-terminal heparin-binding domain (HBD) encompassing residues 111-165 rich in basic amino acids [2]. VEGF165 exhibits intermediate heparin-binding properties relative to shorter isoforms (VEGF121, which lacks the HBD entirely) and longer matrix-sequestered isoforms (VEGF189, VEGF206), enabling both diffusible bioavailability and extracellular matrix (ECM) retention [3]. When recombinantly produced in mammalian expression systems such as HEK293 cells, VEGF165 undergoes authentic post-translational glycosylation, migrating as an ~45 kDa homodimer under non-reducing SDS-PAGE conditions, with apparent monomeric bands at ~20-30 kDa under reducing conditions due to glycan heterogeneity .

Why VEGF Isoforms Cannot Be Considered Functionally Interchangeable for Human VEGF165 Procurement


VEGF-A isoforms are generated via alternative mRNA splicing and differ fundamentally in heparin-binding capacity, receptor engagement repertoire, spatial distribution, and downstream signaling outputs. The shortest isoform, VEGF121, lacks the entire exon 7-encoded heparin-binding domain (HBD) and therefore does not bind heparin, heparan sulfate proteoglycans (HSPGs), or the co-receptor neuropilin-1 (NRP1) [1]. This confers high diffusibility but eliminates ECM retention and NRP1-mediated enhancement of VEGFR2 signaling. Conversely, the longer isoforms VEGF189 and VEGF206 contain extended basic domains that mediate near-complete sequestration in the ECM, severely restricting bioavailability [2]. VEGF165 occupies a unique intermediate position: its HBD enables reversible ECM binding, creating localized concentration gradients, and permits ternary complex formation with VEGFR2 and NRP1 that substantially amplifies receptor binding affinity and downstream mitogenic potency [3]. Substituting VEGF165 with VEGF121 in an angiogenesis or permeability assay yields quantitatively and qualitatively divergent results because the two isoforms activate distinct signaling cascades — VEGF165 predominantly engages the MEK/ERK proliferative axis, while VEGF121 preferentially activates the Src/permeability pathway [4]. Consequently, experimental outcomes, reproducibility, and dose-response relationships are isoform-specific; generic substitution without systematic revalidation introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence: Human VEGF165 vs. Closest Analogs for Informed Procurement Decisions


NRP1 Co-Receptor Binding: Binary Distinction That Defines VEGF165 Functional Identity

VEGF165 binds neuropilin-1 (NRP1), a non-tyrosine kinase co-receptor, whereas VEGF121 does not bind NRP1 at all [1]. This binary binding distinction is functionally critical because co-expression of NRP1 with VEGFR2 on endothelial cells potentiates VEGF165 binding to VEGFR2 and enhances chemotaxis. Quantitative kinetic measurements demonstrate that VEGF165 binds NRP1 with an association rate constant (kon) of 3.125 × 10⁶ M⁻¹s⁻¹ and a dissociation constant (Kd) of 320 pM, while VEGF121 exhibits no measurable binding (kon = 0 M⁻¹s⁻¹, Kd = N/A) [2]. Furthermore, VEGF165 binding to the VEGFR2/NRP1 heteromeric complex occurs with a ten to twenty-fold higher affinity compared to binding to VEGFR2 alone [3].

VEGF165 Neuropilin-1 Receptor binding kinetics Ternary complex Angiogenesis signaling

Endothelial Cell Migration: Quantitative Superiority of VEGF165 Over VEGF121 in Transwell Assays

In head-to-head functional assays using human umbilical vein endothelial cells (HUVECs), VEGF165 induces significantly greater chemotactic migration than VEGF121. A transwell migration assay demonstrated that VEGF165 treatment resulted in 332 ± 26 migrated cells, whereas VEGF121 treatment yielded 253 ± 5.7 migrated cells (p < 0.01), representing a 31% increase in migratory response [1]. This functional divergence is attributed to differential activation of intracellular signaling cascades: VEGF165 significantly increases ERK1/2 phosphorylation, whereas VEGF121 exerts little to no effect on the MEK/ERK pathway and instead preferentially activates Src-family kinases [2].

HUVEC migration VEGF isoforms Transwell assay Endothelial function Angiogenesis

In Vivo Angiogenic Potency: Matrigel Plug Hemoglobin Content Quantifies VEGF165's Pro-Angiogenic Activity

In a murine Matrigel plug angiogenesis model, adenoviral delivery of VEGF165 (AdCMV.VEGF165) produced robust neovascularization compared to the β-galactosidase control vector (AdCMV.βgal). Quantitative assessment of plug hemoglobin content—a direct measure of functional vessel density—revealed a fourfold higher hemoglobin concentration in AdCMV.VEGF165-containing plugs versus AdCMV.βgal controls [1]. Histological examination confirmed neovascularization in tissues surrounding VEGF165-expressing plugs, whereas no significant angiogenesis was observed in response to the control vector [1]. In a separate study comparing recombinant VEGF isoforms, rhVEGF-A165 treatment increased cell ingrowth in Matrigel plugs by 2.5-fold relative to PBS controls, compared to 2.0-fold for rhVEGF-B167 (p < 0.01) [2].

In vivo angiogenesis Matrigel plug assay Hemoglobin quantification VEGF165 Adenoviral gene delivery

Glycosylation Status: HEK293-Derived VEGF165 Offers Authentic Post-Translational Modification vs. E. coli-Derived Non-Glycosylated Forms

Recombinant human VEGF165 produced in mammalian HEK293 cells undergoes authentic glycosylation, migrating as an ~45 kDa homodimer under non-reducing SDS-PAGE conditions, with monomeric bands at ~20-30 kDa under reducing conditions . In contrast, VEGF165 produced in E. coli lacks glycosylation entirely due to the prokaryotic expression system's inability to perform eukaryotic post-translational modifications . Glycosylation contributes to enhanced protein stability in cell culture media and physiologically relevant buffers, reducing aggregation and degradation during extended incubations . Additionally, glycosylation affects the protein's interaction with the extracellular matrix and may influence its bioavailability in vivo [1].

VEGF165 glycosylation HEK293 expression E. coli recombinant Protein stability Bioactivity

Heparin-Binding Domain Critical Residues: Arg-13, Arg-14, Arg-49 Define VEGF165's ECM Interaction Profile

Site-directed mutagenesis studies have mapped the critical residues within the VEGF165 heparin-binding domain (HBD) that mediate interaction with heparin and the extracellular matrix. Systematic alanine substitution identified three arginine residues—Arg-13, Arg-14, and Arg-49 of the HBD (corresponding to Arg-123, Arg-124, and Lys-159 in the full-length mature protein numbering)—as essential for heparin binding and ECM retention in tissue samples [1]. Mutagenesis of these basic residues to alanine substantially reduces or abolishes heparin-binding activity and ECM interaction, confirming that the HBD is not a generic polybasic region but a structurally defined functional module with specific residue-level requirements [2].

Heparin-binding domain VEGF164 HBD Extracellular matrix Site-directed mutagenesis Structure-function

Proliferation Potency: HEK293-Derived VEGF165 EC50 Benchmark Values for HUVEC Proliferation Assays

HEK293-derived recombinant human VEGF165 demonstrates potent and reproducible mitogenic activity on human umbilical vein endothelial cells (HUVECs). Quantitative proliferation assays report EC50 values for VEGF165-induced HUVEC proliferation ranging from 1.7 ng/mL to 2.57 ng/mL across multiple validated commercial preparations [1][2]. These values establish a potency benchmark for HEK293-expressed, glycosylated VEGF165. For comparison, E. coli-derived non-glycosylated VEGF165 preparations typically exhibit higher EC50 values in the range of <15 ng/mL, indicating potentially reduced specific activity in this assay format [3].

VEGF165 EC50 HUVEC proliferation Potency benchmarking Bioactivity QC Dose-response

Human VEGF165: Evidence-Aligned Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Angiogenesis and Vascular Permeability Assays Requiring Maximal Biological Activity

Human VEGF165 is the isoform of choice for angiogenesis assays—including Matrigel plug assays, endothelial tube formation, and ex vivo aortic ring sprouting—where robust and reproducible pro-angiogenic responses are required. Its fourfold higher hemoglobin content in Matrigel plugs relative to controls and 2.5-fold increase in cell ingrowth [1] establish a quantifiable baseline for evaluating pro-angiogenic compounds or anti-angiogenic inhibitors. The 31% greater migratory response of HUVECs to VEGF165 vs. VEGF121 [2] ensures optimal assay sensitivity in transwell migration and scratch-wound assays. For permeability studies, VEGF165 induces significant dye leakage in vivo [3], making it suitable for modeling vascular leak pathologies and testing barrier-stabilizing therapeutics.

NRP1-Dependent Signaling and Ternary Complex Formation Studies

Only VEGF165 (and the longer isoforms VEGF189/206) binds the co-receptor neuropilin-1 (NRP1), whereas VEGF121 does not [4]. This binary distinction makes VEGF165 essential for any investigation of NRP1 biology, including NRP1-mediated enhancement of VEGFR2 signaling, NRP1-dependent axonal guidance mechanisms, and therapeutic targeting of the VEGF165/NRP1 interface. The 10- to 20-fold enhanced affinity of VEGF165 for the VEGFR2/NRP1 complex compared to VEGFR2 alone [5] provides a quantitative framework for studying ternary complex pharmacology. Studies involving NRP1 knockout cells, NRP1-blocking antibodies, or small-molecule inhibitors of the VEGF165-NRP1 interaction require the NRP1-binding isoform; VEGF121 cannot serve as a substitute.

Extracellular Matrix (ECM) Binding and Controlled-Release Experimental Models

VEGF165 exhibits intermediate heparin-binding properties, enabling reversible association with ECM heparan sulfate proteoglycans (HSPGs). The HBD contains critical residues Arg-13, Arg-14, and Arg-49 essential for this interaction [6]. This unique property makes VEGF165 the optimal isoform for developing ECM-bound growth factor depots, studying protease-mediated VEGF release mechanisms, and engineering biomaterials with tunable VEGF delivery kinetics. Its intermediate ECM affinity—higher than VEGF121 (no binding) but lower than VEGF189 (near-complete sequestration) [7]—provides a tractable model system for investigating how ECM retention modulates angiogenic patterning, vascular morphogenesis, and therapeutic angiogenesis strategies.

Long-Term Cell Culture and Organoid Differentiation Requiring Glycosylated Protein Stability

HEK293-derived recombinant human VEGF165, which undergoes authentic mammalian glycosylation, is the preferred choice for extended-duration cell culture protocols, organoid differentiation, and stem cell maintenance where prolonged protein stability is critical. Glycosylation enhances stability in cell culture media and physiological buffers, reducing aggregation and preserving bioactivity over multi-day incubations . The glycosylated form's EC50 of 1.7-2.57 ng/mL in HUVEC proliferation assays [8] vs. higher EC50 values for non-glycosylated E. coli-derived preparations [9] demonstrates superior potency per unit mass. Applications include endothelial differentiation from iPSCs, vascular organoid maturation, and maintenance of primary endothelial cell phenotypes in long-term culture.

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